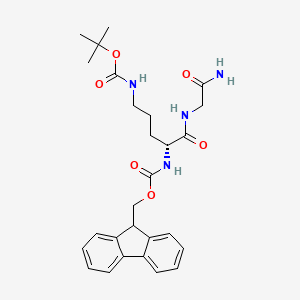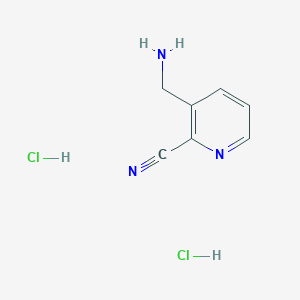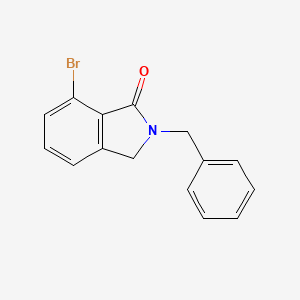
2-Benzyl-7-bromoisoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-7-bromoisoindolin-1-one is a chemical compound belonging to the isoindolinone family. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure features a benzyl group and a bromine atom attached to an isoindolinone core, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-7-bromoisoindolin-1-one typically involves the bromination of 2-benzylisoindolin-1-one. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a free-radical mechanism, selectively brominating the 7-position of the isoindolinone ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzyl-7-bromoisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonyl group in the isoindolinone ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted isoindolinones can be formed.
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Alcohol derivatives of isoindolinone.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-7-bromoisoindolin-1-one has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Benzyl-7-bromoisoindolin-1-one is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The bromine atom and benzyl group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. Further studies are needed to identify the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
2-Benzyl-6-bromoisoindolin-1-one: Another brominated isoindolinone with similar structural features.
N-Isoindoline-1,3-dione Derivatives: Compounds with a similar isoindolinone core but different substituents, known for their diverse biological activities.
Uniqueness: 2-Benzyl-7-bromoisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of the bromine atom at the 7-position and the benzyl group enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .
Eigenschaften
Molekularformel |
C15H12BrNO |
|---|---|
Molekulargewicht |
302.16 g/mol |
IUPAC-Name |
2-benzyl-7-bromo-3H-isoindol-1-one |
InChI |
InChI=1S/C15H12BrNO/c16-13-8-4-7-12-10-17(15(18)14(12)13)9-11-5-2-1-3-6-11/h1-8H,9-10H2 |
InChI-Schlüssel |
JTJLZQJYVAOOSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC=C2)Br)C(=O)N1CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


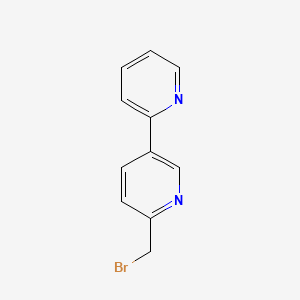
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)
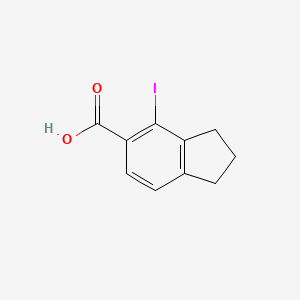
![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)
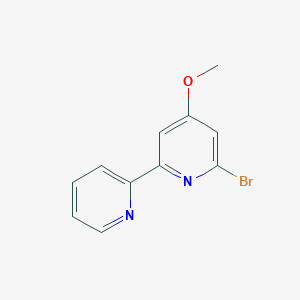
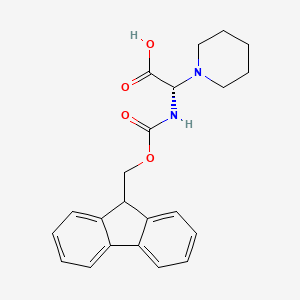
![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)


![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
